6-Phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
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Overview
Description
6-Phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine is a heterocyclic compound that has garnered significant interest in the fields of medicinal and synthetic chemistry. This compound is part of the [1,2,4]triazolo[1,5-a]pyrimidine family, known for its diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aminopyridine with phenyl isocyanate, followed by cyclization with hydrazine hydrate under reflux conditions . Another approach involves the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as sodium hypochlorite or manganese dioxide .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the scalability of the synthetic routes mentioned above can be adapted for industrial applications, ensuring high yield and purity through optimized reaction conditions and purification techniques .
Chemical Reactions Analysis
Types of Reactions
6-Phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted derivatives of the parent compound, which can exhibit different biological activities and properties .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 6-Phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in cell proliferation and survival, such as cyclin-dependent kinases (CDKs) and the ERK signaling pathway.
Pathways Involved: It inhibits the phosphorylation of key proteins in the ERK pathway, leading to cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
6-Phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine can be compared with other similar compounds in the [1,2,4]triazolo[1,5-a]pyrimidine family:
Biological Activity
6-Phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine is a compound belonging to the class of triazolo-pyrimidines, which has garnered attention for its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves the reaction of 2-amino-4-phenylpyrimidine with various reagents to form the triazole ring. The specific synthetic routes can vary, but they often utilize cyclization reactions that yield the desired heterocyclic structure.
Biological Activities
The biological activities of this compound have been evaluated in several studies. Key findings include:
Anticancer Activity
Research indicates that compounds within the triazolo[1,5-a]pyrimidine class exhibit significant antiproliferative effects against various cancer cell lines. For instance:
- Cell Lines Tested : MGC-803 (gastric cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer).
- IC50 Values : One study reported that a related compound exhibited IC50 values of 9.47 μM against MGC-803 cells and 9.58 μM against HCT-116 cells, outperforming standard chemotherapy agents like 5-Fluorouracil (5-Fu) .
The mechanism by which these compounds exert their anticancer effects includes:
- Inhibition of the ERK Signaling Pathway : This pathway is crucial for cell proliferation and survival. Inhibiting it leads to reduced phosphorylation levels of key proteins involved in tumor growth .
- Induction of Apoptosis : Compounds have been shown to trigger apoptosis in cancer cells through modulation of cell cycle-related proteins .
Anti-inflammatory Activity
Another significant biological activity is the anti-inflammatory potential demonstrated by derivatives of this compound:
- COX-2 Inhibition : Some studies have reported that related triazolo-pyrimidine derivatives effectively inhibit COX-2 activity with IC50 values comparable to established anti-inflammatory drugs like celecoxib .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of triazolo-pyrimidine derivatives:
- Substituent Effects : The presence of various substituents on the phenyl ring can significantly alter the compound's potency and selectivity against specific biological targets .
Case Studies
Several case studies highlight the effectiveness of triazolo-pyrimidine derivatives in preclinical models:
- Study on Anticancer Activity : A derivative was tested on multiple cancer cell lines and showed promising results in inhibiting cell growth and inducing apoptosis.
- Anti-influenza Activity : A hybrid compound demonstrated efficacy against influenza virus by disrupting protein-protein interactions critical for viral replication .
Data Table
Properties
Molecular Formula |
C11H9N5 |
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Molecular Weight |
211.22 g/mol |
IUPAC Name |
6-phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine |
InChI |
InChI=1S/C11H9N5/c12-10-14-11-13-6-9(7-16(11)15-10)8-4-2-1-3-5-8/h1-7H,(H2,12,15) |
InChI Key |
YQXQYKCOLFIDGX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN3C(=NC(=N3)N)N=C2 |
Origin of Product |
United States |
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